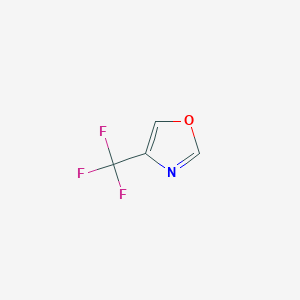

4-(trifluoromethyl)-1,3-oxazole

CAS No.: 2044772-79-2

Cat. No.: VC11997425

Molecular Formula: C4H2F3NO

Molecular Weight: 137.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044772-79-2 |

|---|---|

| Molecular Formula | C4H2F3NO |

| Molecular Weight | 137.06 g/mol |

| IUPAC Name | 4-(trifluoromethyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C4H2F3NO/c5-4(6,7)3-1-9-2-8-3/h1-2H |

| Standard InChI Key | CEDFOMFDWLUWGV-UHFFFAOYSA-N |

| SMILES | C1=C(N=CO1)C(F)(F)F |

| Canonical SMILES | C1=C(N=CO1)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

4-(Trifluoromethyl)-1,3-oxazole consists of an oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom—with a trifluoromethyl (-CF₃) group at the fourth position. Its molecular formula is C₄H₂F₃NO, and its molecular weight is approximately 137.07 g/mol, derived from the atomic weights of carbon (12.01), hydrogen (1.008), fluorine (19.00), nitrogen (14.01), and oxygen (16.00) . The trifluoromethyl group introduces significant electronegativity and steric bulk, influencing the compound’s reactivity and interactions.

Table 1: Comparative Molecular Properties of Trifluoromethyl Oxazole Derivatives

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for 4-(trifluoromethyl)-1,3-oxazole is unavailable, computational predictions suggest distinct signals. For instance:

-

¹⁹F NMR: A singlet near -60 ppm for the -CF₃ group, consistent with trifluoromethyl-substituted heterocycles .

-

¹H NMR: Resonances for the oxazole ring protons (H-2 and H-5) between 7.5–8.5 ppm, influenced by the electron-withdrawing -CF₃ group .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of trifluoromethyl oxazoles often involves cyclization reactions. A patented method for 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one provides a template for analogous syntheses . Key steps include:

-

Starting Material: A glycine derivative (e.g., α-p-chlorophenyl glycine) dispersed in a solvent (xylene, benzene).

-

Reagents: Sequential addition of trifluoroacetic acid, triethylamine, and solid phosgene.

-

Conditions: Reaction at 55–65°C for 2–4 hours, followed by aqueous workup and solvent distillation .

Table 2: Synthesis Parameters for Trifluoromethyl Oxazoles

Challenges and Optimizations

-

Solvent Selection: Aromatic hydrocarbons (e.g., xylene) are preferred for their inertness and ability to dissolve intermediates .

-

Phosgene Handling: Solid phosgene offers safer handling compared to gaseous phosgene, reducing toxicity risks .

Physicochemical Properties

Thermodynamic Properties

Based on analogues like 2-bromo-4-(trifluoromethyl)-1,3-oxazole, the following estimates are proposed:

-

Density: ~1.5 g/cm³ (lower than the brominated analogue’s 1.9 g/cm³ due to the absence of bromine) .

-

Boiling Point: ~140°C (lower than the bromo derivative’s 173.7°C) .

-

LogP: ~1.5, indicating moderate lipophilicity suitable for drug penetration .

Stability and Reactivity

-

Thermal Stability: Expected to decompose above 200°C, similar to other oxazoles .

-

Hydrolytic Sensitivity: The oxazole ring is susceptible to acidic or basic hydrolysis, necessitating anhydrous conditions during synthesis .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Trifluoromethyl oxazoles serve as precursors for bioactive molecules. For example, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid demonstrates potential as a building block for kinase inhibitors . The -CF₃ group enhances metabolic stability, a critical factor in drug design .

Agrochemicals

Oxazole derivatives are explored as herbicides and fungicides. The electron-withdrawing -CF₃ group improves binding to enzymatic targets, increasing efficacy .

Biological Activity and Mechanisms

Anticancer Properties

Trifluoromethyl groups enhance interactions with hydrophobic pockets in proteins, potentially inhibiting cancer cell proliferation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume